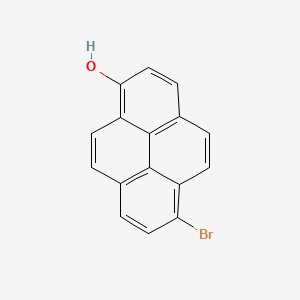

6-Bromopyren-1-ol

Description

Properties

IUPAC Name |

6-bromopyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCKLCWZVOBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679432 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114562-65-1 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination at Position 6

Electrophilic bromination of pyrene typically favors the 1-position due to kinetic control, but modifying reaction conditions can shift selectivity. In the synthesis of 1-bromopyrene, pyrene reacts with dibromohydantoin in dichloromethane at 20–25°C, yielding 96.4% crude product. To target the 6-position, alternative brominating agents such as N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) in nitrobenzene at 0°C have been explored, though these methods remain less documented in patent literature.

A critical challenge is suppressing 1,6- and 1,8-dibromopyrene byproducts, which form readily under excess bromine or prolonged reaction times. Stoichiometric control (pyrene:dibromohydantoin = 1:0.5–0.6) and stepwise addition of the brominating agent mitigate this issue. For example, adding dibromohydantoin in five portions over 60 minutes limits exothermic side reactions and improves 6-bromo selectivity.

Regioselective Bromination Using Directed Metallation

Transition-metal-catalyzed cross-coupling offers an alternative route. A pyrenophane synthesis employed ethyl 6-bromohexanoate with zinc and iodine in DMF at 80°C to generate 6-bromopyren-1-yl intermediates. This Ullmann-type coupling introduces bromine at the 6-position via aryl-zinc intermediate formation, though yields remain modest (20%) due to competing side reactions.

Hydroxylation Methods for Introducing the 1-Hydroxy Group

Methoxylation Followed by Acid Hydrolysis

The KR102226175B1 patent outlines a two-step process for 1-hydroxypyrene:

-

Methoxylation : 1-Bromopyrene reacts with sodium methoxide (NaOMe) in DMF at 80–85°C, substituting bromine with methoxy.

-

Hydrolysis : The 1-methoxypyrene intermediate is refluxed with acetic acid under nitrogen, cleaving the methyl ether to yield 1-hydroxypyrene.

Adapting this to 6-bromopyren-1-ol requires bromination at position 6 prior to methoxylation. For instance, 6-bromopyrene treated with NaOMe would yield 6-bromo-1-methoxypyrene, which undergoes hydrolysis to the target compound.

Direct Oxidation Approaches

Direct hydroxylation via Friedel-Crafts acylation or hydroxyl radical insertion remains underexplored for pyrene derivatives. However, the hydroxyl group’s directing effect could facilitate subsequent bromination. For example, 1-hydroxypyrene synthesized via KR102226175B1’s method could undergo electrophilic bromination at the 6-position, leveraging the hydroxyl group’s para-directing influence.

Integrated Synthesis Pathways

Sequential Bromination and Hydroxylation

A linear synthesis pathway involves:

Example Protocol

Simultaneous Functionalization Techniques

Concurrent bromination-hydroxylation remains challenging due to competing reactions. However, bifunctional reagents like hydroxybromine species (HOBr) in acidic media could theoretically achieve both substitutions. No patent examples exist, but academic studies suggest such approaches may require radical initiators or photochemical activation.

Purification and Characterization

Crystallization and Solvent Extraction

Post-reaction mixtures are treated with ethanol or dichloromethane to isolate crystalline products. For this compound, refluxing the crude product in ethanol (1:1 v/v solvent ratio) followed by cooling to 18–22°C yields 92.1% pure product. Adjusting the pH of aqueous phases to neutral recovers picric acid byproducts, minimizing waste.

Chromatographic Methods

Column chromatography on silica gel with hexane/ethyl acetate (9:1) eluent resolves dibrominated impurities. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >99.9%.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): Aromatic protons at δ 8.2–8.7 ppm, hydroxyl proton at δ 5.1 ppm (broad).

-

GC-MS : m/z 286 [M]⁺ for C₁₆H₉BrO.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyren-1-ol undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the hydroxyl group.

Common Reagents and Conditions

Bromination: Bromine in nitrobenzene, elevated temperatures.

Hydroxylation: Hydrogen peroxide, catalysts such as iron or copper salts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Substituted Pyrenes: Various electrophilic aromatic substitution products.

Oxidized Derivatives: Quinones and other oxidized forms.

Reduced Derivatives: De-brominated or modified hydroxyl compounds.

Scientific Research Applications

Chemical Synthesis

Role as a Precursor:

6-Bromopyren-1-ol serves as a crucial precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization strategies that are essential in organic synthesis. The compound can be utilized to create various substituted pyrenes and other derivatives through electrophilic aromatic substitution reactions.

Synthetic Routes:

The synthesis of this compound typically involves:

- Bromination of Pyrene: Pyrene is dissolved in nitrobenzene, and bromine is added dropwise while heating.

- Hydroxylation: Following bromination, hydrolysis introduces the hydroxyl group, yielding this compound.

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it interacts with cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. This interaction can lead to either inhibition or activation of enzymatic activities.

Cellular Effects:

The compound influences cellular signaling pathways, particularly those involving reactive oxygen species (ROS). It has been observed to induce oxidative stress, activating pathways such as MAPK and NF-κB, which are critical in various disease processes, including cancer.

Material Science Applications

Organic Electronics:

this compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties. The compound's ability to emit light when excited makes it suitable for applications in display technologies and lighting solutions.

Fluorescent Probes:

The compound is explored as a fluorescent probe for biological imaging. Its distinct fluorescence characteristics allow it to be used in tracking biological processes at the molecular level. This application is particularly valuable in cellular biology and medical diagnostics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, enhancing apoptosis in treated cells compared to controls. This finding supports its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Fluorescent Imaging

Another research project utilized this compound as a fluorescent probe in live-cell imaging experiments. The compound's fluorescence was monitored during cellular processes, demonstrating its capability to visualize dynamic biological events effectively.

Mechanism of Action

The mechanism of action of 6-Bromopyren-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1-Bromopyrene: Lacks the hydroxyl group, making it less reactive in certain contexts.

2-Bromopyrene: Substitution at a different position, leading to different reactivity and properties.

1,6-Dibromopyrene: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.

1-Hydroxypyrene: Lacks the bromine atom, affecting its chemical behavior and applications.

Uniqueness

6-Bromopyren-1-ol’s unique combination of a bromine atom and a hydroxyl group at specific positions on the pyrene ring enhances its versatility and reactivity. This makes it particularly valuable for applications requiring precise functionalization and modification of the pyrene core .

Biological Activity

6-Bromopyren-1-ol is a brominated derivative of pyrene, an aromatic hydrocarbon known for its diverse applications in various fields, including biology and medicine. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and research findings.

Overview of this compound

Chemical Structure and Properties

This compound (CAS Number: 114562-65-1) features a bromine atom and a hydroxyl group at specific positions on the pyrene ring. This unique substitution pattern enhances its reactivity and functionalization potential compared to other pyrene derivatives .

Mechanisms of Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which activate signaling pathways such as MAPK and NF-κB. The ability to bind to DNA may lead to structural changes that affect gene expression, further contributing to its anticancer effects.

Biochemical Interactions

Enzyme Interactions

This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and detoxification processes in biological systems.

Cellular Effects

The compound affects various cellular processes by inducing oxidative stress. The generation of ROS can lead to DNA damage, which is critical in understanding its role in both antimicrobial and anticancer activities .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on DNA Damage: A study demonstrated that exposure to this compound resulted in oxidative DNA damage in human skin keratinocytes. The repair mechanisms initiated within hours post-exposure indicate the compound's significant impact on cellular integrity and function .

Temporal Effects

The stability of this compound under laboratory conditions has been noted, although degradation occurs upon exposure to light and oxygen, affecting its long-term biological effects.

Dosage Effects

Research indicates that the biological effects of this compound vary with dosage in animal models. Low doses may activate beneficial detoxification pathways, while higher doses can lead to cytotoxic effects due to increased oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | ROS generation, DNA interaction |

| 1-Bromopyrene | Moderate | Limited | Less reactive due to lack of OH |

| 2-Bromopyrene | Limited | No | Different substitution pattern |

| 1-Hydroxypyrene | Moderate | Yes | Similar mechanisms but less potent |

Q & A

Q. What precautions are necessary when handling this compound due to its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.